

# [1,1'-Biphenyl]-2,4-diol physical properties

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## Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,4-diol

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An In-depth Technical Guide to the Physical Properties of [1,1'-Biphenyl]-2,4'-diol

## Introduction

[1,1'-Biphenyl]-2,4'-diol, a hydroxylated derivative of biphenyl, represents a class of molecules with significant interest in medicinal chemistry, materials science, and toxicology. As a metabolite of biphenyl, understanding its physicochemical properties is crucial for researchers in drug development and environmental science. This guide provides a comprehensive overview of the core physical properties of [1,1'-Biphenyl]-2,4'-diol (CAS Registry Number: 611-62-1), focusing on the underlying chemical principles and the experimental methodologies required for their accurate determination.

It is important to distinguish this isomer from other biphenyldiols, such as **[1,1'-Biphenyl]-2,4-diol** (CAS 134-52-1), where both hydroxyl groups are on the same phenyl ring. This guide will focus exclusively on the 2,4'-isomer, where the hydroxyl groups are on separate rings.

Caption: Chemical Structure of [1,1'-Biphenyl]-2,4'-diol.

## Core Physical Properties

The physical properties of a compound are dictated by its molecular structure, including intermolecular forces. For [1,1'-Biphenyl]-2,4'-diol, the presence of two hydroxyl groups on a rigid biphenyl scaffold is the primary determinant of its characteristics.

Property	Value	Source(s)
CAS Registry Number	611-62-1	[1]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	186.21 g/mol	[1][2]
Melting Point	165-166 °C	[1]
Boiling Point	206-210 °C at 11 Torr	[1]
Predicted pKa	9.66 ± 0.18 (for the 2,4-isomer)	[3]

### Melting and Boiling Points

The melting point of 165-166 °C is significantly higher than that of the parent biphenyl molecule (69-71 °C)[4]. This elevation is a direct consequence of the two phenolic hydroxyl groups, which can participate in intermolecular hydrogen bonding. These strong interactions require more thermal energy to overcome, leading to a higher melting point. Similarly, the high boiling point, even under reduced pressure, reflects the energy required to disrupt these hydrogen bonds in the liquid state. The rigid, planar structure of the biphenyl system also contributes to efficient crystal packing, further stabilizing the solid state.

The purity of a crystalline solid directly impacts its melting point. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C. Impurities disrupt the crystal lattice, leading to a lower and broader melting range.[5]

### Molecular Weight

The molecular weight of 186.21 g/mol is calculated from the molecular formula C<sub>12</sub>H<sub>10</sub>O<sub>2</sub>. [1][2] This value is fundamental for stoichiometric calculations, preparation of solutions of known molarity, and mass spectrometry analysis.

## Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting formulation, dissolution, and bioavailability. While specific quantitative solubility data for [1,1'-Biphenyl]-2,4'-diol is not readily available in the literature, its solubility can be predicted based on its structure.

The molecule is amphiphilic, possessing both a large, nonpolar biphenyl core and two polar hydroxyl groups.

- **Aqueous Solubility:** Expected to be low. The large hydrophobic surface area of the biphenyl rings will dominate, limiting its interaction with water molecules.
- **Organic Solvent Solubility:** Expected to have moderate to good solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. These solvents can engage in hydrogen bonding with the hydroxyl groups while also solvating the nonpolar aromatic rings. A common rule in chemistry is that "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6]

## Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[7] This involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Methodology:

- **Preparation:** Add an excess amount of [1,1'-Biphenyl]-2,4'-diol to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[7]
- **Equilibration:** Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.[8]
- **Phase Separation:** Allow the mixture to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
- **Sampling and Dilution:** Carefully extract a known volume of the clear, saturated supernatant.
- **Quantification:** Analyze the concentration of the solute in the sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

- Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Caption: Workflow for Experimental Solubility Determination.

## Acidity and pKa

The two hydroxyl groups on the aromatic rings are phenolic and therefore weakly acidic. The pKa is the pH at which the protonated and deprotonated forms of a functional group are present in equal concentrations. This value is critical for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.

While an experimental pKa for the 2,4'-isomer is not available, a predicted pKa for the related **[1,1'-Biphenyl]-2,4-diol** is 9.66.[3] This suggests that the hydroxyl groups are weakly acidic, similar to phenol (pKa  $\approx$  10).

## Experimental Protocol for pKa Determination via Potentiometric Titration

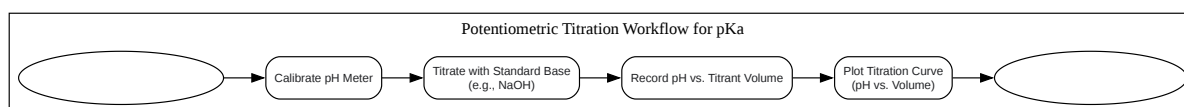
Potentiometric titration is a highly precise and common method for determining pKa values.[9][10] It involves monitoring the pH of a solution as a titrant is added incrementally.

Methodology:

- Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]
- Sample Preparation: Dissolve a precisely weighed amount of [1,1'-Biphenyl]-2,4'-diol in a suitable solvent (often a co-solvent like methanol/water for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[9]
- Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[9]
- Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise volumes of

a standardized strong base (e.g., 0.1 M NaOH).[9]

- Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve or, more precisely, as the pH at the half-equivalence point.[11][12] The experiment should be repeated multiple times to ensure reproducibility.[9]



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Caption: Workflow for pKa Determination via Potentiometric Titration.

## Spectroscopic Characteristics

Spectroscopic data provides a fingerprint of a molecule's structure. While specific spectra for [1,1'-Biphenyl]-2,4'-diol were not found in the initial search, its expected characteristics can be inferred from its functional groups.

- Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups. Strong C-O stretching bands would appear around 1200  $\text{cm}^{-1}$ . Aromatic C-H stretching would be observed just above 3000  $\text{cm}^{-1}$ , and aromatic C=C stretching peaks would be present in the 1450-1600  $\text{cm}^{-1}$  region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The spectrum would show complex multiplets in the aromatic region (typically 6.8-7.5 ppm) corresponding to the eight distinct aromatic protons. The chemical shifts

would be influenced by the positions of the hydroxyl groups. A signal for the two acidic hydroxyl protons would also be present, its position being dependent on solvent and concentration.

- $^{13}\text{C}$  NMR: The spectrum would display 12 distinct signals for the carbon atoms of the biphenyl skeleton. Carbons bonded to the hydroxyl groups would be significantly deshielded, appearing at higher chemical shifts (e.g., 150-160 ppm).
- UV-Visible (UV-Vis) Spectroscopy: Biphenyl exhibits a characteristic strong absorption band around 250 nm due to  $\pi$ - $\pi^*$  transitions.<sup>[13]</sup> The hydroxyl groups, acting as auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially an increase in the molar absorptivity of this band.<sup>[14]</sup>

## Conclusion

The physical properties of [1,1'-Biphenyl]-2,4'-diol, including its high melting point, predicted low aqueous solubility, and weak acidity, are direct consequences of its hydroxylated biphenyl structure. These characteristics are fundamental to its behavior in both biological and chemical systems. This guide has outlined these properties and provided standardized, robust experimental protocols for their determination. For researchers in drug development and related scientific fields, a thorough understanding and accurate measurement of these parameters are indispensable for successful research and development endeavors.

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